1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a thiol group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase domain, thereby blocking phosphorylation events critical for cell proliferation and survival .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Uniqueness: 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and metabolic stability. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it a more potent and selective inhibitor compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H7FN4S |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H7FN4S/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) |
InChI Key |
CLLJXNYHYIEGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.